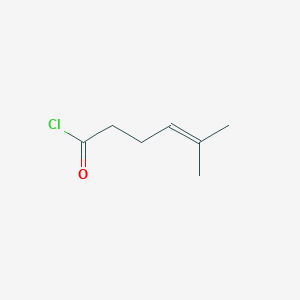
5-Methylhex-4-enoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methylhex-4-enoyl chloride is an organic compound with the molecular formula C7H11ClO. It is a derivative of hexenoic acid, where the carboxylic acid group is replaced by a chloride group. This compound is used in various chemical reactions and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
5-Methylhex-4-enoyl chloride can be synthesized through the reaction of 5-methylhex-4-enoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) as by-products.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the use of phosphorus trichloride (PCl3) or oxalyl chloride (COCl)2 as chlorinating agents, which can provide higher yields and better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
5-Methylhex-4-enoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols to form amides, esters, or thioesters, respectively.
Addition Reactions: The double bond in the compound can participate in addition reactions with halogens (e.g., bromine) or hydrogen halides (e.g., HCl) to form dihalides or haloalkanes.
Hydrolysis: In the presence of water, this compound can hydrolyze to form 5-methylhex-4-enoic acid and hydrochloric acid.
Common Reagents and Conditions
Thionyl Chloride (SOCl2): Used for the synthesis of acyl chlorides from carboxylic acids.
Phosphorus Trichloride (PCl3): An alternative chlorinating agent for industrial production.
Halogens (e.g., Br2): Used in addition reactions to the double bond.
Water (H2O): For hydrolysis reactions.
Major Products Formed
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Dihalides: Formed by the addition of halogens to the double bond.
5-Methylhex-4-enoic Acid: Formed by hydrolysis.
Scientific Research Applications
5-Methylhex-4-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: Investigated for its potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of 5-Methylhex-4-enoyl chloride involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines, alcohols, and thiols, to form amides, esters, and thioesters, respectively. The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Hexanoyl Chloride: Similar structure but lacks the double bond and methyl group.
Pent-4-enoyl Chloride: Similar structure but lacks the methyl group.
3-Methylbutanoyl Chloride: Similar structure but has a shorter carbon chain and lacks the double bond.
Uniqueness
5-Methylhex-4-enoyl chloride is unique due to the presence of both a double bond and a methyl group, which provide distinct reactivity and selectivity in chemical reactions. This combination of functional groups allows for a wider range of applications and synthetic possibilities compared to its similar compounds.
Properties
CAS No. |
65890-48-4 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
5-methylhex-4-enoyl chloride |
InChI |
InChI=1S/C7H11ClO/c1-6(2)4-3-5-7(8)9/h4H,3,5H2,1-2H3 |
InChI Key |
QCFMYRFNUHNLRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(=O)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















